molecular formula C26H28N2O10 B165302 [5-methyl-2-oxo-3-(2-oxopropyl)-6-(1-phenylmethoxypropan-2-yl)oxan-4-yl] 3,5-dinitrobenzoate CAS No. 138847-00-4

[5-methyl-2-oxo-3-(2-oxopropyl)-6-(1-phenylmethoxypropan-2-yl)oxan-4-yl] 3,5-dinitrobenzoate

Cat. No.: B165302
CAS No.: 138847-00-4
M. Wt: 528.5 g/mol
InChI Key: QFCHHSMYAFEZCK-UHFFFAOYSA-N
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Description

[5-methyl-2-oxo-3-(2-oxopropyl)-6-(1-phenylmethoxypropan-2-yl)oxan-4-yl] 3,5-dinitrobenzoate: is a synthetic compound with a unique structure that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: [5-methyl-2-oxo-3-(2-oxopropyl)-6-(1-phenylmethoxypropan-2-yl)oxan-4-yl] 3,5-dinitrobenzoate can be synthesized through a series of chemical reactions involving the coupling of hydrogenation and dehydrogenation processes. One common method involves the catalytic coupling of 1,5-pentanediol dehydrogenation and ethyl levulinate hydrogenation using cheap copper catalysts. This method achieves high yields (>98%) without the use of any solvent and consumption of hydrogen .

Industrial Production Methods: Industrial production of this compound typically involves the use of heterogeneous catalysts based on metals and metal oxides. These catalysts are more promising for practical applications due to their high productivity and efficiency .

Chemical Reactions Analysis

Types of Reactions: [5-methyl-2-oxo-3-(2-oxopropyl)-6-(1-phenylmethoxypropan-2-yl)oxan-4-yl] 3,5-dinitrobenzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be carried out using hydrogen donors or other reducing agents.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas or metal hydrides are often used as reducing agents.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

[5-methyl-2-oxo-3-(2-oxopropyl)-6-(1-phenylmethoxypropan-2-yl)oxan-4-yl] 3,5-dinitrobenzoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which [5-methyl-2-oxo-3-(2-oxopropyl)-6-(1-phenylmethoxypropan-2-yl)oxan-4-yl] 3,5-dinitrobenzoate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in ring-opening polymerization reactions, the compound acts as a monomer that reacts with catalysts to form polymers. The activation reaction between the monomer and catalyst is the rate-determining step, followed by the rapid reaction of the activated monomer with the end hydroxyl in the polymer chain .

Comparison with Similar Compounds

Properties

CAS No.

138847-00-4

Molecular Formula

C26H28N2O10

Molecular Weight

528.5 g/mol

IUPAC Name

[5-methyl-2-oxo-3-(2-oxopropyl)-6-(1-phenylmethoxypropan-2-yl)oxan-4-yl] 3,5-dinitrobenzoate

InChI

InChI=1S/C26H28N2O10/c1-15(13-36-14-18-7-5-4-6-8-18)23-17(3)24(22(9-16(2)29)26(31)37-23)38-25(30)19-10-20(27(32)33)12-21(11-19)28(34)35/h4-8,10-12,15,17,22-24H,9,13-14H2,1-3H3

InChI Key

QFCHHSMYAFEZCK-UHFFFAOYSA-N

SMILES

CC1C(C(C(=O)OC1C(C)COCC2=CC=CC=C2)CC(=O)C)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC1C(C(C(=O)OC1C(C)COCC2=CC=CC=C2)CC(=O)C)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Synonyms

2,4,6-trideoxy-4,6-dimethyl-2-(2-oxopropyl)-7-O-(phenylmethyl)-glycero-manno-heptono-1,5-lactone 3-(3,5-dinitrobenzoate)
DOPPM-valerolactone diNO2Ph

Origin of Product

United States

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